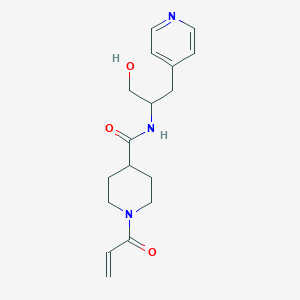
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as HPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC belongs to the class of piperidine carboxamide compounds and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes, including histone deacetylases, p38 mitogen-activated protein kinase, and nuclear factor kappa B. These interactions can lead to the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of macrophages. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its synthetic nature, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide research include further understanding of its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity can lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction between 1-(3-pyridyl)propan-2-amine and 1-acetyl-4-piperidone, followed by the addition of hydroxylamine hydrochloride and propenoic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-16(22)20-9-5-14(6-10-20)17(23)19-15(12-21)11-13-3-7-18-8-4-13/h2-4,7-8,14-15,21H,1,5-6,9-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSHLAIUXUNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

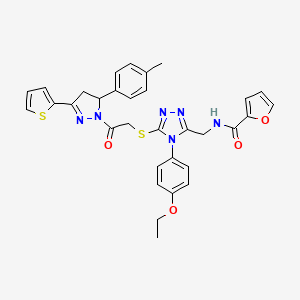
![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)
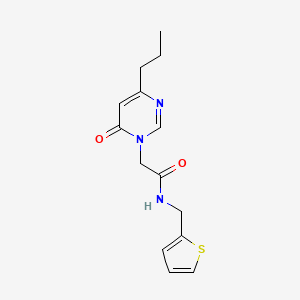
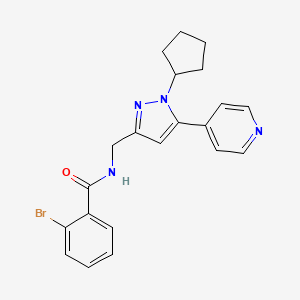
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2511233.png)
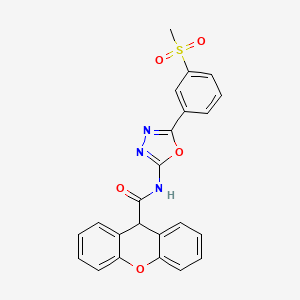
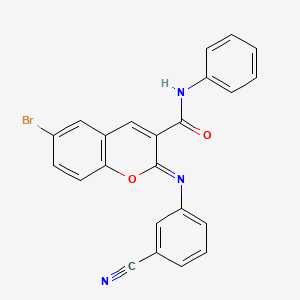
![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
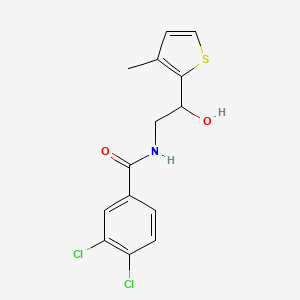
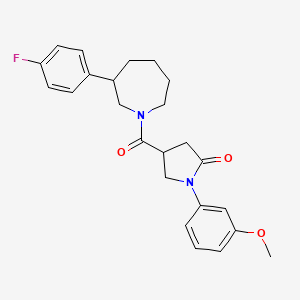
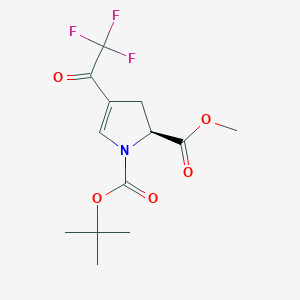
![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)